TAK285-Iodo
Description
Properties
Molecular Formula |
C25H25ClIN5O3 |
|---|---|
Molecular Weight |
605.8615 |
SMILES |
CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C |
Appearance |
Solid powder |
Synonyms |
TAK285-Iodo; TAK-285-Iodo; TAK 285-Iodo; TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tak 285 and Halogenated Analogues
General Synthetic Pathways for the Pyrrolo[3,2-d]pyrimidine Core Structure
The pyrrolo[3,2-d]pyrimidine system, also known as 9-deazapurine, is a medicinally important heterocyclic scaffold due to its structural resemblance to natural purine (B94841) nucleobases. nih.gov A variety of synthetic routes have been developed to construct this core. One common approach involves multicomponent reactions. For instance, a one-pot, three-component reaction can be employed, reacting components like 6-aminouracil, an arylglyoxal hydrate, and 4-hydroxycoumarin (B602359) in the presence of an organocatalyst such as L-proline, to yield pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.org
Other established methods begin with substituted pyrimidines. For example, the synthesis can start from 6-azidouracils which react with ylide phosphoranes. acs.org The construction of the fused pyrrole (B145914) ring is a key step, and various strategies, including those involving radical cyclization, have been reported to efficiently form the bicyclic system. acs.org These diverse synthetic strategies allow for the introduction of various substituents on the pyrimidine (B1678525) ring, which is foundational for building a library of derivatives for structure-activity relationship (SAR) studies. nih.gov
Strategies for the Design and Synthesis of TAK-285 Analogues
TAK-285 was identified as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). acs.org The design of analogues is a rational, structure-based process aimed at optimizing potency, selectivity, and pharmacokinetic properties. ntnu.no The core strategy involves modifying the substituents at various positions of the pyrrolo[3,2-d]pyrimidine scaffold. acs.org
The synthesis of TAK-285 (also referred to as compound 34e in developmental literature) and its derivatives involves a multi-step sequence. acs.org A key intermediate, often a halogenated pyrrolopyrimidine, is first synthesized. This intermediate then undergoes a series of substitution reactions to introduce the specific side chains that define the final compound. For TAK-285, this includes the introduction of a substituted aniline (B41778) moiety, which is crucial for its binding to the ATP pocket of the target kinases. acs.org The design process for new analogues often uses the co-crystal structure of TAK-285 with its target enzymes (HER2 and EGFR) as a blueprint to guide modifications. acs.orgmdpi.com
The introduction of different functional groups onto the core scaffold is a primary strategy for modulating biological activity. SAR studies have shown that even minor changes can significantly impact a compound's inhibitory profile. For example, in a series of TAK-285 derivatives based on a quinazoline (B50416) scaffold, the nature of the aniline moiety at the C4 position was critical. nih.gov Derivatives containing a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline group showed outstanding EGFR inhibition, while those with a 3-chloro-4-(3,4-dichlorophenoxy)anilino group were less potent. nih.gov
| Compound | Anilino Group at C4 | Alkoxy Linker at C6/C7 | % EGFR Inhibition (at 10 µM) | % HER2 Inhibition (at 10 µM) | IC50 against PC3 Cells (nM) |
|---|---|---|---|---|---|
| 9a | 3-chloro-4-(3,4-dichlorophenoxy)anilino | 2-(2-nitro-1H-imidazol-1-yl)ethoxy | 94.25 | 80.26 | 7.3 |
| 9e | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 2-(2-nitro-1H-imidazol-1-yl)ethoxy | 96.75 | 81.74 | 1.2 |
| 9f | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 3-(2-nitro-1H-imidazol-1-yl)propoxy | 99.33 | 97.95 | 1.0 |
| 9h | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 5-(2-nitro-1H-imidazol-1-yl)pentyloxy | 98.81 | 92.34 | 1.8 |
Specific Synthesis of TAK285-Iodo and Related Halogenated Derivatives
While the precise, published synthetic route for the compound specifically named "this compound" is not detailed in available literature, its synthesis can be inferred from established methods for preparing halogenated pyrrolo[3,2-d]pyrimidines. medkoo.com The synthesis would logically involve either the direct iodination of a late-stage TAK-285 precursor or the construction of the molecule from an iodinated pyrrolopyrimidine core.
The synthesis of halogenated pyrrolo[3,2-d]pyrimidines often begins with a non-halogenated or differently halogenated precursor. For example, the synthesis of 4,6-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is achieved by treating 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine with N-iodosuccinimide (NIS) in a suitable solvent like DMF. nih.gov
Therefore, a plausible precursor for this compound would be an advanced intermediate in the TAK-285 synthesis pathway that still possesses a reactive site on the pyrrole ring, allowing for electrophilic iodination. Alternatively, the synthesis could start with a pre-fabricated iodinated core, such as an iodo-substituted 4-chloro-pyrrolo[3,2-d]pyrimidine, onto which the remaining fragments of the TAK-285 molecule are sequentially added. ntnu.no
For applications in nuclear imaging, iodine radionuclides such as ¹²³I, ¹²⁵I, or ¹³¹I can be incorporated into the molecule. acs.org A powerful and widely used method for radioiodination is electrophilic iododestannylation. This reaction involves the substitution of a trialkylstannyl group (e.g., tributyltin, -SnBu₃) on an aromatic ring with a radioactive iodine atom.
To apply this to TAK-285, a stannylated precursor, "TAK285-Stannane," would first need to be synthesized. This is typically achieved by reacting a bromo- or iodo-precursor of the molecule with a tin reagent like hexabutylditin under palladium catalysis. The resulting stannylated compound can then be reacted with a source of radioiodine (e.g., [¹²³I]NaI) in the presence of an oxidizing agent. This method is favored for its high efficiency and the ability to introduce the radiolabel in the final step of the synthesis, maximizing the utility of the short-lived isotope.
The purification of TAK-285 analogues and their halogenated derivatives is critical to remove impurities, unreacted starting materials, and reaction byproducts. A standard method for purification is silica (B1680970) gel column chromatography, eluting with a solvent system such as a mixture of hexanes and ethyl acetate. nih.gov
Following purification, the structural integrity and purity of the synthesized compound must be rigorously verified. A suite of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is used to confirm the purity of the final product, which is typically expected to be above 95%. nih.gov High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition of the molecule. nih.gov Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the precise molecular structure, confirming the connectivity of atoms and the successful introduction of the desired functional groups, including the iodine atom. nih.govnih.gov
| Technique | Observation |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 13.17 (s, 1H), 8.26 (s, 1H) |
| 13C NMR (100 MHz, DMSO-d6) | δ 152.9, 150.1, 143.3, 139.0, 123.9, 56.3 |
| APCI-MS (m/z) | Calculated for C6H2Cl2IN3: 312.87, Found: 313.77 (M+H)+ |
| Elemental Analysis | Calculated for C6H2ICl2N3: C, 22.96; H, 0.65; N, 13.39. Found: C, 22.97; H, 0.65; N, 13.37. |
Molecular Mechanisms of Action of Tak 285 and Its Derivatives
Kinase Inhibition Profile and Selectivity Analysis
TAK-285-Iodo is an analogue of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). biocat.com In TAK-285-Iodo, the trifluoromethyl group of the parent compound is substituted with an iodine atom. biocat.com The following sections detail the kinase inhibition profile, which is primarily characterized through studies of TAK-285.
Potent Inhibition of HER2 Kinase Activity
TAK-285 demonstrates potent biochemical inhibition of HER2 kinase activity. Studies have consistently measured its 50% inhibitory concentration (IC50) for HER2 at approximately 17 nM. selleckchem.commedchemexpress.comnih.govapexbt.com Further investigations in cell-based assays using the HER2-overexpressing human breast cancer cell line, BT-474, revealed that TAK-285 inhibits HER2 phosphorylation with an IC50 value of 9.3 nM. apexbt.comjcancer.org
Potent Inhibition of EGFR Kinase Activity
Alongside its activity against HER2, TAK-285 is also a strong inhibitor of EGFR (also known as HER1). The reported biochemical IC50 value for EGFR is 23 nM, indicating a dual inhibitory action. selleckchem.commedchemexpress.comnih.govapexbt.com In cellular assays involving the A-431 cell line, which expresses high levels of EGFR, TAK-285 was found to inhibit EGFR phosphorylation with an IC50 of 53 nM. apexbt.comjcancer.org
Evaluation of Selectivity Against Other Kinase Family Members
The selectivity of TAK-285 has been evaluated against a panel of other protein kinases to establish its specificity. It exhibits more than 10-fold selectivity for HER2 and EGFR over HER4, another member of the ErbB family, with a reported IC50 of 260 nM for HER4. selleckchem.commedchemexpress.comscbt.com
Its activity against other, less related kinases is significantly lower. For instance, TAK-285 is less potent against kinases such as MEK1/5, c-Met, and Aurora B. selleckchem.commedchemexpress.comtargetmol.com A broader screening against 96 different human kinases confirmed its high specificity for the HER family. jcancer.org In this panel, strong inhibition (80-100%) was observed against HER family kinases, as well as CDK3/cyclin E and Flt3. jcancer.org Weak to moderate inhibition was noted for a small number of other kinases, while the vast majority (88 out of 96) were not significantly affected. jcancer.org
| Kinase | IC50 (nM) |
|---|---|
| HER2 | 17 selleckchem.commedchemexpress.comnih.gov |
| EGFR | 23 selleckchem.commedchemexpress.comnih.gov |
| HER4 | 260 selleckchem.commedchemexpress.com |
| MEK1 | 1100 selleckchem.commedchemexpress.com |
| Aurora B | 1700 selleckchem.commedchemexpress.com |
| Lck | 2400 selleckchem.commedchemexpress.com |
| c-Met | 4200 selleckchem.commedchemexpress.com |
| CSK | 4700 selleckchem.commedchemexpress.com |
| MEK5 | 5700 selleckchem.commedchemexpress.com |
| CDK3/cyclin E | Strong Inhibition jcancer.org |
| Flt3 | Strong Inhibition jcancer.org |
Binding Kinetics and ATP-Competitive Inhibition Mode
TAK-285 functions as an ATP-competitive inhibitor, meaning it vies with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of its target receptors. medchemexpress.comelifesciences.orgwustl.edu This mode of action is central to its ability to block kinase activity.
Interaction with the ATP-Binding Site of HER2 and EGFR
Structural and biochemical studies have confirmed that TAK-285 binds directly to the ATP-binding pocket within the intracellular kinase domains of both HER2 and EGFR. researchgate.netnih.govacs.org Crystallographic data show that TAK-285 binds to the inactive conformation of EGFR, in a manner similar to the approved drug lapatinib (B449). selleckchem.comnih.gov
The binding is stabilized by specific molecular interactions. The central pyrrolo[3,2-d]pyrimidine scaffold of the inhibitor forms critical hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov In EGFR, one of the ring's nitrogen atoms bonds directly with the main-chain nitrogen of methionine 793 (Met793), while another forms a water-mediated hydrogen bond with threonine 854 (Thr854). nih.gov The terminal phenyl group—iodophenyl in the case of TAK-285-Iodo—occupies an adjacent hydrophobic pocket. nih.gov Similar interactions are observed in the HER2 active site, where the inhibitor's core structure interacts with hinge residues Met801 and Thr862. nih.gov
Modulation of Downstream Signaling Pathways
By inhibiting the kinase activity of HER2 and EGFR, TAK-285 effectively blocks the initiation of the downstream signaling cascades that are normally triggered by the activation of these receptors. nih.gov Dimerization of HER family receptors leads to the phosphorylation of tyrosine residues on their intracellular domains, which then serve as docking sites for various signaling proteins. acs.orgresearchgate.net
This activation sets off crucial signaling pathways, most notably the phosphatidylinositol-3 kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. researchgate.netmdpi.com Both of these pathways are heavily implicated in promoting cell proliferation and survival. Research has shown that TAK-285 inhibits the phosphorylation of both Akt and MAPK in a dose-dependent manner. jcancer.org In studies using BT-474 cells, TAK-285 inhibited the phosphorylation of Akt and MAPK with IC50 values of 15 nM and <6.3 nM, respectively. apexbt.comjcancer.org The suppression of these key downstream effectors is the ultimate mechanism through which TAK-285 exerts its cellular effects. acs.org
Inhibition of Akt Phosphorylation
TAK-285 has been shown to effectively inhibit the phosphorylation of Akt (also known as protein kinase B), a critical node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. mdpi.comapexbt.com The activation of this pathway is often a downstream consequence of HER2 and EGFR signaling. mdpi.com In HER2-overexpressing breast cancer cell lines, such as BT-474, TAK-285 has demonstrated a potent ability to suppress Akt phosphorylation. apexbt.com
Research indicates that the phosphorylation of HER3, a kinase-impaired member of the HER family, is a key step in activating the PI3K/Akt pathway downstream of HER2. oncoscience.us TAK-285, by inhibiting HER2 kinase activity, prevents the trans-phosphorylation of HER3, thereby blocking the recruitment of PI3K and the subsequent phosphorylation and activation of Akt. oncoscience.us In TAK-285-sensitive cell lines, a clear decrease in phospho-Akt levels is observed following treatment. oncoscience.us
The inhibitory potency of TAK-285 on Akt phosphorylation has been quantified in various studies. For instance, in BT-474 cells, which overexpress HER2, TAK-285 inhibited Akt phosphorylation with a 50% inhibitory concentration (IC50) of 0.015 µM. apexbt.com This demonstrates the compound's direct impact on this crucial survival pathway.
Inhibitory Activity of TAK-285 on Akt Phosphorylation
| Cell Line | Receptor Status | IC50 (µM) |
|---|
Data derived from studies on the parent compound TAK-285. apexbt.com
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
In addition to the Akt pathway, TAK-285 also potently suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. mdpi.comapexbt.com This pathway, also known as the Ras-Raf-MEK-ERK pathway, is another major downstream effector of HER2 and EGFR activation and plays a central role in regulating cell growth, differentiation, and survival. mdpi.com
The inhibition of HER2 and EGFR by TAK-285 prevents the activation of the initial components of the MAPK pathway, leading to a downstream blockade of the phosphorylation cascade. This results in the reduced phosphorylation of key MAPK components. apexbt.com Studies have demonstrated that treatment with TAK-285 leads to a significant reduction in the levels of phosphorylated MAPK in cancer cell lines that are dependent on HER2 signaling. apexbt.com
The inhibitory effect of TAK-285 on the MAPK pathway is even more pronounced than its effect on the Akt pathway in certain contexts. In the HER2-overexpressing BT-474 cell line, TAK-285 was found to inhibit MAPK phosphorylation with an IC50 value of less than 0.0063 µM, indicating very high potency against this signaling cascade. apexbt.com This strong inhibition of the MAPK pathway is a key component of the anti-proliferative effects of TAK-285.
Inhibitory Activity of TAK-285 on MAPK Phosphorylation
| Cell Line | Receptor Status | IC50 (µM) |
|---|
Data derived from studies on the parent compound TAK-285. apexbt.com
Structural Biology and Advanced Computational Analysis of Tak 285 and Its Derivatives
X-ray Co-crystal Structures of TAK-285 with HER2 and EGFR Kinase Domains
X-ray crystallography has been instrumental in revealing the precise binding mode of TAK-285 within the ATP-binding pockets of both HER2 and EGFR. acs.orgrcsb.org These structures offer a static yet high-resolution snapshot of the critical interactions that underpin the inhibitor's activity.
Elucidation of Specific Ligand-Protein Interactions and Hydrogen Bonding
The co-crystal structures of TAK-285 with the kinase domains of HER2 and EGFR have demonstrated that the inhibitor interacts with expected residues within their respective ATP pockets. acs.orgrcsb.org In the EGFR kinase domain, TAK-285 is stabilized by hydrogen bonds with key amino acid residues. For instance, interactions with Met793, Asp800, Leu788, and Lys745 have been observed. rsc.org Additionally, a water-mediated hydrogen bond between the pyrimidine (B1678525) ring of TAK-285 and Met790 has been noted. rsc.org In the context of the HER2 active site, TAK-285 forms crucial hydrogen bonds with residues such as Met801 and Ser783 in the hinge region. plos.org Other studies have also highlighted hydrogen bonds with Thr798 and Thr862. mdpi.com The pyrrolo[3,2-d]pyrimidine core of TAK-285 is central to these interactions, fitting snugly into the adenine (B156593) site. researchgate.net
Table 1: Key Hydrogen Bonding Interactions of TAK-285
| Target Kinase | Interacting Residue | Bond Type | Reference |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | rsc.org |
| EGFR | Asp800 | Hydrogen Bond | rsc.org |
| EGFR | Leu788 | Hydrogen Bond | rsc.org |
| EGFR | Lys745 | Hydrogen Bond | rsc.org |
| EGFR | Met790 | Water-mediated Hydrogen Bond | rsc.org |
| HER2 | Met801 | Hydrogen Bond | plos.org |
| HER2 | Ser783 | Hydrogen Bond | plos.org |
| HER2 | Thr798 | Hydrogen Bond | mdpi.com |
| HER2 | Thr862 | Hydrogen Bond | mdpi.com |
Conformational Adaptations of Kinase Domains Upon Inhibitor Binding (e.g., DFG-in, alpha-helix C-out)
Crystallographic data reveal that TAK-285 binds to the inactive conformation of the EGFR kinase domain. nih.govselleckchem.com This inactive state is characterized by a "DFG-in, alpha-helix C-out" conformation. nih.gov The DFG motif, a highly conserved sequence in kinases, has its aspartate residue pointing into the ATP-binding site ("DFG-in"), which is typical of both active and some inactive states. acs.orgpnas.org However, the binding of TAK-285 stabilizes a conformation where the α-helix C is displaced outwards from the active site ("α-helix C-out"). nih.gov This outward displacement is a hallmark of an inactive kinase, preventing the proper alignment of catalytic residues. acs.orgcsmres.co.uk This specific conformational selection contributes to the inhibitory mechanism of TAK-285.
Structural Insights into Binding Modes (e.g., comparison with lapatinib)
Comparisons between the binding modes of TAK-285 and other inhibitors, such as lapatinib (B449), provide valuable insights into the determinants of potency and selectivity. Both TAK-285 and lapatinib are dual EGFR/HER2 inhibitors that bind to the inactive conformation of EGFR, exhibiting a similar binding mode. nih.govselleckchem.com The 3-trifluoromethylphenoxy group of TAK-285 occupies a similar space as the 3-fluorobenzyloxy group of lapatinib. researchgate.netnih.gov However, subtle differences in their interactions can lead to variations in their activity profiles. Structural and energetic analyses have suggested that TAK-285 binds with a greater affinity than lapatinib to the active and intermediate active-inactive forms of HER2, which aligns with experimental findings showing TAK-285's increased activity in certain breast cancer cell lines. nih.gov
Molecular Docking and Dynamics Simulations of TAK-285 and its Derivatives
Complementing the static pictures from X-ray crystallography, molecular docking and dynamics simulations provide a dynamic view of how TAK-285 and its derivatives interact with their target kinases. These computational techniques are crucial for predicting binding affinities and understanding the stability of these inhibitors within the active site.
Prediction of Binding Affinities and Interactions with Target Kinases
Molecular docking studies have been widely used to predict the binding affinities of TAK-285 and its derivatives to EGFR and HER2. mdpi.comnih.govdovepress.comacademie-sciences.fr These studies consistently show that TAK-285 and its analogs can favorably bind within the ATP-binding pockets of both kinases. For instance, docking studies of TAK-285 into the EGFR T790M mutant have predicted a binding score (ΔG) of -7.35 kcal/mol. rsc.org In another study, TAK-285 showed a binding energy of -9.71 kcal/mol for EGFR and -9.21 kcal/mol for HER2. mdpi.com Docking of TAK-285 derivatives has also been performed, with some showing superior predicted binding affinities compared to the parent compound. nih.gov For example, a derivative, compound 9f, showed a binding score of -8.79 kcal/mol with EGFR. nih.gov These predictions often correlate well with experimentally determined inhibitory activities. nih.govnih.gov
Table 2: Predicted Binding Affinities of TAK-285 and Derivatives
| Compound | Target Kinase | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| TAK-285 | EGFR T790M | -7.35 | rsc.org |
| TAK-285 | EGFR | -9.71 | mdpi.com |
| TAK-285 | HER2 | -9.21 | mdpi.com |
| Derivative 9f | EGFR | -8.79 | nih.gov |
| Derivative 9g | EGFR | -8.46 | nih.gov |
Analysis of Ligand Stability within the Active Site
Molecular dynamics (MD) simulations offer a powerful tool to assess the stability of the ligand-protein complex over time. nih.gov These simulations can reveal fluctuations in the ligand's position and conformation within the active site. Studies on TAK-285 and its derivatives have shown that these compounds can remain stably bound within the active sites of EGFR and HER2. mdpi.com For example, MD simulations of a TAK-285 derivative, compound 9f, in the EGFR active site showed stability with a root mean square deviation (RMSD) of almost 2.00 Å. nih.govsemanticscholar.org In the HER2 active site, the same compound showed fluctuations between 2.00 and 4.00 Å, indicating some flexibility. nih.govsemanticscholar.org The stability of the ligand within the active site is a critical factor for its inhibitory potency.
Structure-Activity Relationship (SAR) Studies for TAK-285 Analogues
Correlation Between Chemical Modifications and Inhibitory Potency
The exploration of TAK-285 analogues has provided significant insight into the structure-activity relationships (SAR) that govern their inhibitory potency against key kinase targets like EGFR and HER2. Research has focused on modifying specific moieties of the parent compound to enhance efficacy and selectivity.
A notable study involved the synthesis of new TAK-285 derivatives (compounds 9a–h ) to evaluate their dual EGFR/HER2 inhibitory potential. nih.gov These derivatives were categorized into two series based on the substituent at the anilino group. The first series (9a–d ) incorporated a 3-chloro-4-(3,4-dichlorophenoxy)anilino group, while the second series (9e–h ) retained the hydrophobic moiety of TAK-285, which is a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline group. nih.gov
The biological evaluation revealed a clear correlation between the chemical structure and inhibitory activity. The derivatives containing the trifluoromethylphenoxy moiety (9e–h ) demonstrated a superior percentage of inhibition against EGFR (96.75–99.33%) compared to the derivatives with the dichlorophenoxy group (9a–d ), which showed an inhibitory range of 88.90–94.25%. nih.gov A similar trend was observed for HER2 inhibition, where derivatives 9e–h (81.74–97.95% inhibition) were more potent than derivatives 9a–d (69.83–80.26% inhibition). nih.gov
Among all the synthesized analogues, compound 9f emerged as a particularly potent dual inhibitor, with 99.33% inhibition of EGFR and 97.95% of HER2. nih.gov Further investigation determined its IC50 value to be 2.3 nM against EGFR, making it approximately 10-fold more potent than the parent compound, TAK-285, in this assay. nih.govsemanticscholar.org These findings underscore the critical role of the hydrophobic trifluoromethylphenoxy aniline (B41778) group in achieving high-potency inhibition.
Inhibitory Activity of TAK-285 Derivatives
The following table summarizes the percent kinase inhibition of two series of TAK-285 derivatives against EGFR and HER2 at a concentration of 10 µM.
| Compound | Moiety | % EGFR Inhibition | % HER2 Inhibition |
| 9a-d | 3-chloro-4-(3,4-dichlorophenoxy)anilino | 88.90–94.25% | 69.83–80.26% |
| 9e-h | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 96.75–99.33% | 81.74–97.95% |
| 9f | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 99.33% | 97.95% |
Rational Design for Overcoming EGFR T790M/L858R Drug Resistance
A significant challenge in cancer therapy is acquired resistance to kinase inhibitors, often driven by secondary mutations in the target protein. The EGFR T790M/L858R double mutant is a clinically important example, conferring resistance to many first-generation EGFR inhibitors. acs.org Structural and computational analyses have been pivotal in the rational design of new inhibitors to overcome this resistance, often using the TAK-285 scaffold as a starting point.
Notably, studies have shown that TAK-285 itself lacks inhibitory activity against the EGFR T790M/L858R mutant. nih.govresearchgate.net Molecular dynamics simulations suggest that this resistance is primarily caused by a decrease in the van der Waals interactions between the inhibitor and the mutated EGFR kinase domain. nih.gov
Based on these insights, rational design efforts have been undertaken. One approach involved modifying the TAK-285 scaffold to create an irreversible inhibitor. nih.gov An analogue (compound 2 ) was designed with a Michael acceptor intended to form a covalent bond with the Cys797 residue in the EGFR active site. nih.gov However, this rationally designed compound did not exhibit significant inhibition of the T790M/L858R mutant, indicating that simply introducing a covalent warhead was insufficient to restore potency. nih.govresearchgate.net
Crystallographic studies of the T790M/L858R mutant have provided further crucial insights for future design strategies. These studies revealed that the methionine at position 790 (M790) can adopt distinct conformations to accommodate different inhibitors, while the R858 residue allows for conformational variations in the activation loop. acs.org This structural flexibility within the mutant's active site is a key element that must be considered in the design of new, effective inhibitors. acs.org The binding mode of TAK-285 within the EGFR T790M active site, even though it does not lead to potent inhibition, has been used as a reference for docking studies of new potential inhibitors, such as novel theobromine (B1682246) derivatives, aiming to find compounds that can effectively bind to the resistant mutant. nih.govscispace.com
In Silico Profiling of Derivatives (e.g., ADMET for theoretical considerations)
In the early stages of drug discovery, in silico profiling plays a crucial role in predicting the pharmacokinetic properties of new chemical entities. For derivatives of TAK-285, computational models are employed to assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics before advancing to more resource-intensive testing. nih.govuin-malang.ac.id
Various studies on TAK-285 analogues and other kinase inhibitors have integrated ADMET prediction into their design workflow. For instance, novel pyrimidine-5-carbonitrile derivatives designed as EGFR inhibitors were reported to have good in silico ADMET profiles. researchgate.net Similarly, a newly designed theobromine derivative targeting EGFR T790M underwent in silico ADMET and toxicity analysis, which demonstrated its general drug-likeness and predicted safety profile. nih.govscispace.com
Comparative in silico studies have also been performed. In one such study, the predicted physicochemical and ADMET properties of N-benzoyl-N'-phenylthiourea (BNTU) derivatives were compared against reference ligands, including TAK-285. uin-malang.ac.id The results suggested that the newly designed BNTU derivatives possessed more favorable theoretical ADMET profiles than TAK-285 in the models used. uin-malang.ac.id These predictive analyses help guide the chemical optimization process, aiming to improve properties like intestinal absorption and reduce potential toxicity, thereby preventing the later-stage failure of drug candidates due to poor pharmacokinetics. uin-malang.ac.id
Theoretical ADMET Parameters Evaluated for TAK-285 Derivatives
The following table lists key ADMET properties frequently predicted using in silico tools during the design of TAK-285 analogues and other kinase inhibitors.
| Property Category | Parameter | Desired Outcome for Drug-Likeness |
| Absorption | Human Intestinal Absorption | High percentage of absorption |
| Caco-2 Permeability | High permeability value | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Variable, depending on therapeutic target |
| Plasma Protein Binding | Moderate binding | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Low to no inhibition of major isoforms |
| Excretion | Total Clearance | Optimal rate for maintaining therapeutic levels |
| Toxicity | hERG Inhibition | No inhibition to avoid cardiotoxicity |
| Mutagenicity (e.g., AMES test) | Negative | |
| Organ Toxicity (e.g., Hepatotoxicity) | Low risk |
Preclinical Pharmacological Activity of Tak 285 and Its Derivatives in Experimental Models
In Vivo Preclinical Efficacy in Animal Models
The in vitro efficacy of TAK-285 translates to significant antitumor activity in in vivo preclinical models. nih.govjcancer.org In mouse xenograft models using BT-474 breast cancer cells (HER2-overexpressing), orally administered TAK-285 effectively inhibited tumor growth. jcancer.orgselleckchem.com These studies showed a dose-dependent inhibition of tumor growth. selleckchem.com
Similar potent activity was observed in xenograft models of human gastric cancer. In mice bearing 4-1ST gastric tumors, which also overexpress HER2, TAK-285 demonstrated dose-dependent tumor growth inhibition. selleckchem.com In rat xenograft models using either 4-1ST (HER2-overexpressing) or A-431 (EGFR-overexpressing) tumors, TAK-285 administration resulted in significant reductions in tumor growth. apexbt.com At higher doses in the rat model with 4-1ST tumors, TAK-285 even led to tumor regression. selleckchem.com These preclinical studies underscore the potent in vivo antitumor effects of TAK-285 in tumors reliant on HER2 or EGFR signaling. nih.govjcancer.org
| Model | Tumor Xenograft | Tumor Type | Receptor Status | Outcome | Reference |
|---|---|---|---|---|---|
| Mouse | BT-474 | Breast | HER2-overexpressing | Inhibited subcutaneous xenograft growth | jcancer.orgselleckchem.com |
| Mouse | 4-1ST | Gastric | HER2-overexpressing | Dose-dependent tumor growth inhibition | selleckchem.com |
| Rat | 4-1ST | Gastric | HER2-overexpressing | Significant tumor growth reduction and regression at higher doses | apexbt.comselleckchem.com |
| Rat | A-431 | Skin | EGFR-overexpressing | Significant tumor growth reduction | apexbt.com |
Efficacy in Orthotopic and Metastatic Models (e.g., breast cancer brain metastasis models)
TAK-285 has demonstrated significant antitumor activity in various preclinical xenograft models. jcancer.orgnih.gov In a subcutaneous xenograft model using BT-474 human breast cancer cells, which overexpress HER2, TAK-285 was as effective as lapatinib (B449) in inhibiting tumor growth. jcancer.orgnih.gov Specifically, oral administration of TAK-285 resulted in a tumor/control (T/C) ratio of 29% in the BT-474 tumor xenograft mouse model. selleckchem.com
The efficacy of TAK-285 extends to other types of cancers as well. In a mouse model with 4-1ST human gastric cancer tumors that overexpress HER2, TAK-285 showed dose-dependent tumor growth inhibition, with T/C ratios of 44% and 11% at different doses. selleckchem.com In a rat model with the same gastric cancer xenografts, TAK-285 induced tumor regression at higher doses. selleckchem.com Furthermore, it has shown antitumor activity in models with tumors overexpressing EGFR, such as A-431. jcancer.org
A crucial area of investigation has been the efficacy of TAK-285 in brain metastasis models, a significant challenge in cancer therapy due to the blood-brain barrier (BBB). jcancer.orgmdpi.com In a breast cancer brain metastasis model, established by the direct intracranial injection of luciferase-expressing BT-474 cells, TAK-285 demonstrated greater inhibition of brain tumor growth compared to lapatinib. jcancer.orgnih.gov On day 41 of the study, the T/C value for TAK-285 was 44%, which was a significant inhibition compared to the control. In contrast, the T/C value for lapatinib was 73% and was not significantly different from the control group. jcancer.org This suggests that TAK-285's ability to cross the BBB and its potent antitumor activity may be beneficial in treating brain metastases. jcancer.orgnih.gov
| Cancer Model | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Subcutaneous Breast Cancer Xenograft (Mouse) | BT-474 (HER2-overexpressing) | As effective as lapatinib; T/C ratio of 29%. | jcancer.orgselleckchem.com |
| Subcutaneous Gastric Cancer Xenograft (Mouse) | 4-1ST (HER2-overexpressing) | Dose-dependent tumor growth inhibition (T/C of 44% and 11% at different doses). | selleckchem.com |
| Subcutaneous Gastric Cancer Xenograft (Rat) | 4-1ST (HER2-overexpressing) | Dose-dependent inhibition, with tumor regression at higher doses. | selleckchem.com |
| Breast Cancer Brain Metastasis (Mouse) | BT-474-luc (intracranial injection) | Greater inhibition of brain tumor growth compared to lapatinib (T/C of 44% for TAK-285 vs. 73% for lapatinib). | jcancer.org |
| EGFR-overexpressing Xenograft | A-431 | Demonstrated antitumor activity. | jcancer.org |
Investigation of Central Nervous System (CNS) Penetration
A significant advantage of TAK-285 identified in preclinical studies is its ability to penetrate the central nervous system. jcancer.orgnih.gov This is a critical feature for any drug intended to treat brain tumors or metastases, as the BBB restricts the entry of many therapeutic agents. jcancer.orgfrontiersin.org
In vivo preclinical studies in rats have shown that TAK-285 can cross the BBB and distribute into the brain tissue and interstitial fluid. nih.gov One study reported that after oral administration to rats with an intact BBB, a significant amount of TAK-285 was present in the brain in its pharmacologically active, unbound form, at approximately 20% of its free plasma level. selleckchem.com Another rat brain penetration study found the brain-to-plasma area under the curve (AUC) ratio for total TAK-285 was 0.202, which was substantially higher than that of lapatinib (0.0243) and neratinib (B1684480) (0.0263). aacrjournals.orgpatsnap.com
A phase 1 clinical study in cancer patients later confirmed the distribution of TAK-285 into the human CNS. researchgate.net The mean cerebrospinal fluid (CSF) to plasma unbound concentration ratio was found to be 0.66, indicating that there isn't a substantial barrier to its penetration into the human CNS. ascopubs.org However, it is important to note that in a phase 1 dose-escalation study, the steady-state average unbound CSF concentration at the recommended phase 2 dose was below the 50% inhibitory concentration (IC50) for HER2 kinase inhibition. nih.govnih.gov This suggests that while TAK-285 does penetrate the CNS, achieving biologically relevant concentrations for target inhibition in humans may be challenging. nih.gov
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In vivo preclinical | Rat (intact BBB) | Unbound concentration in brain was ~20% of free plasma level. | selleckchem.com |
| In vivo preclinical | Rat (intact BBB) | Brain-to-plasma AUC ratio of 0.202 (compared to 0.0243 for lapatinib and 0.0263 for neratinib). | aacrjournals.orgpatsnap.com |
| Phase 1 Clinical Study | Human cancer patients | Mean CSF:plasma unbound concentration ratio of 0.66. | ascopubs.org |
| Phase 1 Dose-Escalation Study | Human cancer patients | Steady-state average unbound CSF concentration was below the IC50 for HER2 kinase inhibition. | nih.govnih.gov |
Assessment of P-glycoprotein (Pgp) Efflux Pump Substrate Status and Implications for Brain Distribution
The ability of a drug to accumulate in the brain is heavily influenced by efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substances out of the CNS. jcancer.orgfrontiersin.orgwikipedia.org A key finding from preclinical research is that TAK-285 is not a substrate for the P-gp efflux pump. jcancer.orgnih.gov This characteristic is a significant differentiator from other HER2 inhibitors like lapatinib, which is a known P-gp substrate and consequently has poor brain distribution. jcancer.org
In vitro studies using Caco-2 cell monolayers, a common model for assessing drug permeability and transport, demonstrated that TAK-285 has high permeability and is not subject to efflux by P-gp or another important transporter, breast cancer resistance protein (BCRP). nih.govaacrjournals.org The efflux ratio for TAK-285 was low, and the use of specific inhibitors for P-gp and BCRP did not significantly alter this ratio, further confirming that TAK-285 is not a substrate for these pumps. aacrjournals.org
This non-Pgp substrate status has direct implications for the brain distribution of TAK-285. jcancer.org Because it is not actively removed from the CNS by P-gp, it can achieve higher and more sustained concentrations in the brain compared to P-gp substrates. jcancer.orgresearchgate.net This property, combined with its inherent antitumor activity, is thought to be the reason for its superior efficacy in the preclinical breast cancer brain metastasis model compared to lapatinib. jcancer.orgnih.gov The preclinical evidence strongly suggests that developing potent antitumor agents that are not P-gp substrates, like TAK-285, could be a valuable strategy for treating brain metastases. jcancer.orgnih.gov
| Study Type | Model | Key Findings | Implication for Brain Distribution | Reference |
|---|---|---|---|---|
| In vitro transport study | Caco-2 cell monolayer | High permeability with a low efflux ratio (1.7); not affected by P-gp or BCRP inhibitors. | Not actively removed from the CNS, allowing for higher accumulation. | nih.govaacrjournals.org |
| Comparative preclinical studies | Various | Unlike lapatinib, TAK-285 is not a substrate for P-gp efflux. | Contributes to superior brain penetration and efficacy in brain metastasis models compared to P-gp substrates. | jcancer.orgnih.govresearchgate.net |
Advanced Research Applications and Methodological Development of Tak285 Iodo
Exploration of TAK285-Iodo as a Molecular Imaging Probe
The presence of an iodine atom in the this compound structure makes it a candidate for development as a molecular imaging probe, particularly for radionuclide-based imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Potential as a Radiotracer for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)
The development of radiolabeled small molecules as imaging probes is a cornerstone of molecular imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. amegroups.orgnih.govmdpi.com The utility of such probes is largely dependent on the radionuclide incorporated into their structure. mdpi.com Iodine possesses several isotopes that are suitable for both PET and SPECT imaging, making iodinated compounds versatile candidates for radiotracer development. mdpi.comthno.orgnih.gov
Theoretically, this compound could be synthesized with a radioactive isotope of iodine to create a radiotracer. The choice of isotope would determine the imaging modality.
For SPECT Imaging: Isotopes such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are gamma emitters and are commonly used for SPECT. amegroups.orgmdpi.comnih.gov A ¹²³I-labeled this compound could be used to visualize the distribution of EGFR and HER2 expressing tumors.
For PET Imaging: Iodine-124 (¹²⁴I) is a positron-emitting isotope with a relatively long half-life of 4.2 days, making it suitable for PET imaging, especially for tracking molecules with slow pharmacokinetics. thno.orgnih.govacs.org A ¹²⁴I-labeled this compound could offer high-resolution, quantitative imaging of its target receptors. tracercro.com
The parent compound, TAK-285, is a dual inhibitor of HER2 and EGFR, which are overexpressed in various cancers. biocrick.commedchemexpress.comselleckchem.com A radiolabeled version of this compound would therefore be a promising tool for oncology research, potentially aiding in the selection of patients for targeted therapies and monitoring treatment response. mdpi.com
Table 1: Potential Radioiodine Isotopes for Labeling this compound
| Isotope | Imaging Modality | Half-Life | Key Characteristics |
|---|---|---|---|
| ¹²³I | SPECT | 13.2 hours | Good imaging characteristics, relatively short half-life. amegroups.org |
| ¹²⁴I | PET | 4.2 days | Allows for imaging over several days, suitable for antibody or large molecule labeling. nih.govacs.org |
| ¹²⁵I | SPECT | 59.4 days | Longer half-life, often used in preclinical studies and for in vitro assays. mdpi.com |
| ¹³¹I | SPECT/Therapy | 8.02 days | Emits both beta particles and gamma rays, enabling both imaging and therapy (theranostics). mdpi.com |
Target-Specific Accumulation and Biodistribution Studies (theoretical, given the "iodo" prefix)
A critical aspect of a successful imaging probe is its ability to accumulate specifically at the target site with minimal off-target binding, leading to a high signal-to-noise ratio. mdpi.com Given that this compound is a derivative of TAK-285, a known inhibitor of EGFR and HER2, it is hypothesized that a radiolabeled version would retain this binding specificity. targetmol.comjcancer.org
Theoretical biodistribution studies with a radiolabeled this compound would be essential to confirm this. In such studies, the radiotracer would be administered to animal models bearing tumors with varying levels of EGFR and HER2 expression. Imaging at different time points would reveal the uptake and clearance of the tracer from various organs and the tumor.
Key expectations from these theoretical studies would include:
High tumor uptake: Significant accumulation of the radiotracer in tumors overexpressing EGFR and HER2.
Low background signal: Minimal uptake in non-target tissues, leading to clear tumor visualization.
Favorable pharmacokinetics: A balance between tumor retention and clearance from the body to maximize image contrast and minimize radiation exposure.
The parent compound, TAK-285, has been shown to cross the blood-brain barrier, suggesting its potential for imaging brain metastases. medchemexpress.comnih.govresearchgate.net Therefore, biodistribution studies of radiolabeled this compound would be of particular interest to evaluate its brain penetration and potential for imaging central nervous system tumors.
Use of this compound in Target Engagement and Occupancy Studies
In drug development, confirming that a drug binds to its intended target in vivo is a crucial step. Target engagement studies aim to provide this confirmation and can help in determining the optimal dose of a therapeutic agent. PET and SPECT imaging with radiolabeled drugs are powerful tools for conducting such studies.
A radiolabeled version of this compound could be used to measure the occupancy of EGFR and HER2 by the non-radiolabeled therapeutic compound TAK-285. In a typical study design, a baseline scan would be performed with the radiotracer to measure the initial receptor density. Subsequently, the therapeutic drug would be administered, followed by another scan with the radiotracer. A reduction in the radiotracer signal in the target tissue would indicate that the therapeutic drug is occupying the receptors.
This approach would provide invaluable information on the dose-dependent receptor occupancy of TAK-285, helping to establish a correlation between the administered dose, target engagement, and therapeutic response.
Application of Iodinated Derivatives as Heavy Atom Derivatives in X-ray Crystallography for Structural Determination (theoretical, given the "iodo" prefix and its use in related structural studies)
X-ray crystallography is a fundamental technique for determining the three-dimensional structure of macromolecules at atomic resolution. sci-hub.se A major hurdle in this technique is the "phase problem," which can be solved using methods like isomorphous replacement. wikipedia.orgnumberanalytics.com This method involves incorporating heavy atoms into the protein crystal. numberanalytics.com The significant scattering from the heavy atoms helps in determining the phases of the diffracted X-rays. nih.govnih.gov
Iodine, being a relatively heavy atom, can be used for this purpose. nih.govnih.gov The presence of an iodine atom in this compound makes it a potential tool for the structural determination of its target proteins, EGFR and HER2, through X-ray crystallography.
The theoretical application would involve co-crystallizing the kinase domain of EGFR or HER2 with this compound. The resulting crystals, containing the heavy iodine atom, would be subjected to X-ray diffraction. The diffraction data from the derivative crystal would then be compared to that of the native crystal (protein without the iodinated compound) to solve the phase problem and ultimately determine the three-dimensional structure of the protein-ligand complex.
This approach would provide detailed insights into the molecular interactions between this compound and its target kinases, revealing the precise binding mode and the key residues involved in the interaction. Such structural information is invaluable for understanding the mechanism of action and for the rational design of next-generation inhibitors with improved potency and selectivity.
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| TAK-285 | |
| Iodine-123 | |
| Iodine-124 | |
| Iodine-125 |
Q & A
Q. What are the recommended methodologies for synthesizing TAK285-Iodo with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis of this compound requires controlled iodination under inert conditions, typically using a palladium-catalyzed cross-coupling reaction. Key steps include:
-
Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity .
-
Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (400 MHz, CDCl) and high-resolution mass spectrometry (HRMS) .
-
Reproducibility : Document reaction parameters (temperature, stoichiometry, catalyst loading) in triplicate trials and include raw data in supplementary materials .
Parameter Optimal Range Validation Method Reaction Temperature 60–80°C Thermocouple monitoring Catalyst Loading 5–7 mol% Pd(PPh) TLC tracking Purity Threshold ≥95% HPLC peak integration
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques :
- - and -NMR to confirm iodination sites and aromatic proton environments .
- FT-IR for detecting C-I stretches (500–600 cm) .
- X-ray crystallography (if crystalline) for absolute configuration validation .
- Conflict Resolution : Cross-validate using orthogonal methods (e.g., compare HRMS with NMR integration ratios) and assess solvent artifacts (e.g., DMSO-d interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Systematic Analysis :
Compare assay conditions (e.g., cell lines, incubation times, solvent carriers) using ANOVA to identify confounding variables .
Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
-
Case Example : Discrepancies in IC values between HEK293 and HeLa cells may arise from differential membrane permeability—address via logP determination and parallel artificial membrane permeability assay (PAMPA) .
Assay System Reported IC (nM) Proposed Confounder HEK293 12 ± 3 Serum protein binding HeLa 45 ± 8 Efflux transporter activity
Q. What strategies are effective for optimizing solvent and temperature conditions in this compound-mediated catalytic reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Use a factorial design to test solvent polarity (e.g., THF vs. DMF), temperature (25–100°C), and base (KCO vs. CsCO) .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
- Case Study : In Suzuki-Miyaura couplings, DMF at 80°C improves yields by 30% compared to THF due to enhanced catalyst solubility .
Q. How should researchers integrate fragmented literature data on this compound’s stability into a coherent degradation profile?
- Methodological Answer :
- Forced Degradation Studies :
Acid/Base Hydrolysis: 0.1M HCl/NaOH at 40°C for 24 hours .
Photostability: Expose to UV-Vis (300–800 nm) and quantify degradation via LC-MS .
-
Data Synthesis : Use principal component analysis (PCA) to cluster degradation pathways from disparate studies and identify dominant mechanisms (e.g., deiodination vs. oxidation) .
Condition Major Degradant Mechanism pH 1.0, 40°C Deiodinated analog Acid-catalyzed cleavage UV Light (350 nm) Oxidative dimer Radical-mediated coupling
Methodological Best Practices
- Literature Review : Critically evaluate prior studies for methodological consistency (e.g., NMR solvent, quenching methods) and exclude datasets with unverified purity claims .
- Data Presentation : Use normalized plots (e.g., % yield vs. catalyst loading) and avoid redundant tables; place large datasets in supplementary materials .
- Error Analysis : Report confidence intervals for kinetic data and use Grubbs’ test to identify outliers in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
